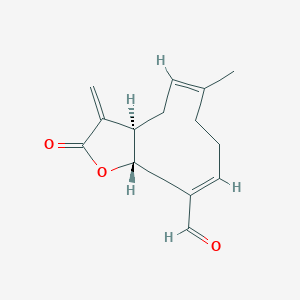
Frutescin - Chrysanthemum segetum (corn marigold)
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of frutescin from Chrysanthemum segetum involves several steps. Initially, the plant material is dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like chromatography to isolate frutescin.
Industrial Production Methods: On an industrial scale, the production of frutescin involves large-scale cultivation of Chrysanthemum segetum. The harvested plants are processed in extraction facilities where advanced techniques like supercritical fluid extraction may be employed to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: Frutescin undergoes various chemical reactions, including:
Oxidation: Frutescin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Frutescin can participate in substitution reactions where functional groups are replaced by others, often using catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of frutescin with altered functional groups.
Applications De Recherche Scientifique
Frutescin has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a natural insecticide due to its pyrethrin content.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.
Industry: Utilized in the production of natural dyes and as a component in eco-friendly pesticides.
Mécanisme D'action
The mechanism of action of frutescin involves its interaction with various molecular targets. In biological systems, frutescin exerts its effects by modulating pathways related to inflammation and oxidative stress. It targets enzymes and receptors involved in these pathways, thereby exerting its therapeutic effects. In its role as an insecticide, frutescin affects the nervous system of insects, leading to paralysis and death.
Comparaison Avec Des Composés Similaires
Frutescin can be compared with other compounds derived from the Chrysanthemum genus, such as pyrethrins and cinerins. While all these compounds share insecticidal properties, frutescin is unique due to its specific molecular structure and the range of its applications. Similar compounds include:
Pyrethrins: Known for their potent insecticidal activity.
Cinerins: Another group of insecticidal compounds with a similar mode of action.
Frutescin stands out due to its broader range of applications beyond insecticidal use, including its potential therapeutic benefits.
Propriétés
IUPAC Name |
(3aR,5Z,9E,11aS)-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(9-16)8-14-13(7-6-10)11(2)15(17)18-14/h5-6,9,13-14H,2-4,7-8H2,1H3/b10-6-,12-5+/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKNXVZMNZEGP-XQPVGIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CC(=CCC1)C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C[C@H]2[C@H](C/C(=C\CC1)/C=O)OC(=O)C2=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















